3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone
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Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is a compound that belongs to the class of isoquinolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone typically involves the reaction of isoquinoline derivatives with thiophene-based compounds. One efficient approach is the oxidation of iminium intermediates to form the desired product . The reaction conditions often include the use of oxidizing agents and specific solvents to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of continuous flow reactors and optimization of reaction conditions can potentially be applied for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an androgen receptor antagonist, which can be useful in treating prostate cancer.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular pathways and mechanisms.
Industrial Applications: Its chemical properties allow for potential use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves its interaction with androgen receptors. As an antagonist, it binds to these receptors, inhibiting their activity and thereby suppressing the growth of androgen-dependent cancer cells . The molecular pathways involved include the disruption of androgen receptor signaling, which is crucial for the proliferation of certain cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is unique due to its specific structure that combines an isoquinoline moiety with a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
53663-31-3 |
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Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
1-methylbenzo[e][1,3]benzothiazol-2-imine |
InChI |
InChI=1S/C12H10N2S/c1-14-11-9-5-3-2-4-8(9)6-7-10(11)15-12(14)13/h2-7,13H,1H3 |
InChI Key |
WMEUJJQLMPZYQB-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CS3 |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=N |
solubility |
not available |
Origin of Product |
United States |
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